2,4-Dimethylisophthalic acid
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Overview
Description
2,4-Dimethylisophthalic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of isophthalic acid, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylisophthalic acid can be synthesized through the partial oxidation of prehnitene using aqueous permanganate . The reaction typically involves the following steps:
- Prehnitene is dissolved in an aqueous solution.
- Potassium permanganate is added as the oxidizing agent.
- The reaction mixture is stirred at a controlled temperature until the oxidation is complete.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylisophthalic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as halogens or nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethylisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylisophthalic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobicity and reactivity, impacting its overall biological and chemical behavior.
Comparison with Similar Compounds
Isophthalic Acid: Lacks the methyl groups, leading to different chemical and physical properties.
Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions.
Phthalic Acid: Carboxylic acid groups at the 1 and 2 positions, leading to different reactivity.
Uniqueness: 2,4-Dimethylisophthalic acid is unique due to the presence of methyl groups at the 2 and 4 positions, which influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,4-dimethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RPFQLNVYEXATJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)C(=O)O |
Origin of Product |
United States |
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